molecular formula C14H12ClNOS B3129679 N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide CAS No. 339105-38-3

N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide

Cat. No.: B3129679
CAS No.: 339105-38-3
M. Wt: 277.8 g/mol
InChI Key: JYDJNMNRDDONFS-UHFFFAOYSA-N
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Description

N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide is an organic compound with the molecular formula C14H12ClNOS. It is characterized by the presence of a chlorophenyl group and a sulfanylphenyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-chlorothiophenol with 4-aminophenylacetamide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide
  • N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide
  • N-{4-[(4-methoxyphenyl)sulfanyl]phenyl}acetamide

Uniqueness

N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide stands out due to the presence of the chlorophenyl group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity in certain chemical reactions and contribute to its distinct biological activities compared to its analogs .

Properties

IUPAC Name

N-[4-(2-chlorophenyl)sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c1-10(17)16-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)15/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDJNMNRDDONFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246664
Record name Acetamide, N-[4-[(2-chlorophenyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339105-38-3
Record name Acetamide, N-[4-[(2-chlorophenyl)thio]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339105-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[4-[(2-chlorophenyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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